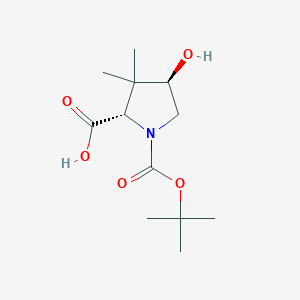

(2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBNVGMWMAGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610325 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173913-66-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds such as (2s,4r)-4-methylglutamate have been found to interact with the glutamate receptor ionotropic, kainate.

Biochemical Pathways

Compounds with similar structures have been found to influence the glutaminolysis pathway.

Biological Activity

The compound (2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid , also known as Boc-DHP , is a chiral pyrrolidine derivative with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 259.3 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

This compound exhibits biological activity primarily through its ability to act as a precursor in the synthesis of various bioactive compounds. Its structure allows it to participate in reactions that lead to the formation of biologically relevant molecules, such as amino acids and peptide derivatives. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, facilitating its use in synthetic pathways.

Case Studies

- Antiviral Activity : A study focused on thiazolidine derivatives indicated that compounds with similar structural features to this compound demonstrated moderate inhibition of neuraminidase (NA) from influenza A virus. The most potent compound in that series had an IC50 value of 0.14 μM . This suggests that Boc-DHP or its derivatives could be evaluated for similar antiviral properties.

- Peptide Synthesis : The compound has been utilized as a building block in peptide synthesis due to its ability to form stable amide bonds. Its chirality allows for the creation of enantiomerically pure peptides, which are crucial in drug development .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| Boc-DHP | Potential antiviral | TBD | |

| Thiazolidine | Neuraminidase Inhibitor | 0.14 | |

| Other Derivatives | Various enzyme inhibitors | TBD |

Synthesis and Preparation

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis often begins with commercially available L-cysteine hydrochloride.

- Protection : The amino group is protected using a Boc group to enhance stability during subsequent reactions.

- Hydroxylation : Hydroxylation at the 4-position is achieved through selective oxidation techniques.

- Carboxylation : The carboxylic acid group is introduced at the 2-position through carboxylation reactions.

These synthetic pathways allow for the production of high-purity Boc-DHP suitable for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.